molecular formula C18H23FN2O2 B2500086 N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252120-20-9

N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2500086
CAS RN: 1252120-20-9
M. Wt: 318.392
InChI Key: BOYGLFJMNWVEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely researched for its potential use in treating various inflammatory diseases.

Mechanism of Action

N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide), which is a key enzyme in the biosynthesis of leukotrienes. By inhibiting N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor prevents the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has been shown to have anti-inflammatory effects in animal models of various inflammatory diseases. N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. In addition, N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has been shown to reduce the severity of joint inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor in lab experiments is that it has been extensively researched and has a well-understood mechanism of action. N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor in lab experiments is that it may not accurately reflect the complex pathogenesis of inflammatory diseases in humans.

Future Directions

There are several future directions for research on N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor. One possible direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and atherosclerosis. Another possible direction is to investigate the potential use of N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor in combination with other anti-inflammatory drugs. Finally, future research could focus on developing more potent and selective N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitors with fewer side effects.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor involves several steps, including the reaction of 2-fluorophenol with 2-bromo-1-(prop-2-yn-1-yl)piperidine to obtain 2-(2-fluorophenoxy)-1-(prop-2-yn-1-yl)piperidine. The next step involves the reaction of the obtained compound with N-(tert-butoxycarbonyl)proline to obtain N-(tert-butoxycarbonyl)-2-(2-fluorophenoxy)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The final step involves the deprotection of the tert-butoxycarbonyl group to obtain N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor.

Scientific Research Applications

N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has been extensively researched for its potential use in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor works by inhibiting the production of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and atherosclerosis.

properties

IUPAC Name

N-[1-(2-fluorophenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-14(2)13-23-17-7-5-4-6-16(17)19/h1,4-7,14-15H,8-13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGLFJMNWVEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1F)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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